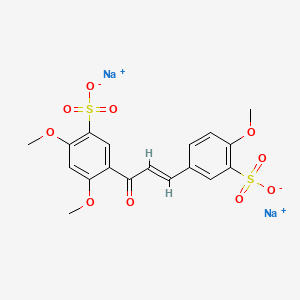
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt typically involves the reaction of appropriate methoxy and sulfonic acid derivatives under controlled conditionsThe reaction conditions often require low temperatures and the use of solvents like ethanol or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the methoxy and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce methoxy-substituted benzenes .
Applications De Recherche Scientifique
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is widely used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of dyes, pigments, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby altering their activity. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disodium sulfonate
- Disodium 2,4-dimethoxy-5-[(E)-3-(4-methoxy-3-sulfonato-phenyl)prop-2-enoyl]benzenesulfonate
Uniqueness
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is unique due to its specific methoxy and sulfonic acid substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
30056-74-7 |
|---|---|
Formule moléculaire |
C18H16Na2O10S2 |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
disodium;2,4-dimethoxy-5-[(E)-3-(4-methoxy-3-sulfonatophenyl)prop-2-enoyl]benzenesulfonate |
InChI |
InChI=1S/C18H18O10S2.2Na/c1-26-14-7-5-11(8-17(14)29(20,21)22)4-6-13(19)12-9-18(30(23,24)25)16(28-3)10-15(12)27-2;;/h4-10H,1-3H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b6-4+;; |
Clé InChI |
QGZCEIMQPKFFJH-SLNOCBGISA-L |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


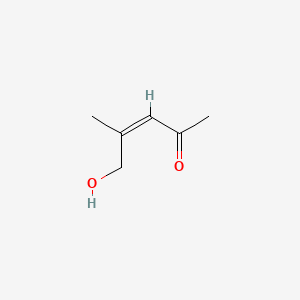

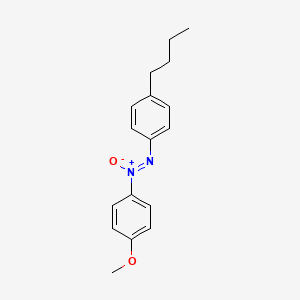
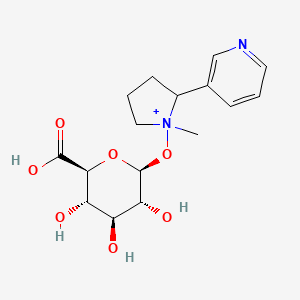

![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)
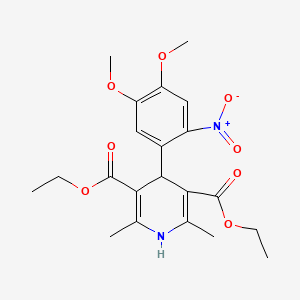

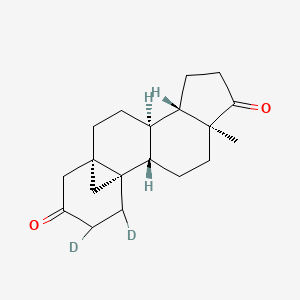
![Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
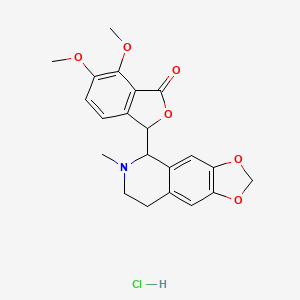
![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
